molecular formula C6H8IN2O2+ B12357227 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione

5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione

Cat. No.: B12357227
M. Wt: 267.04 g/mol
InChI Key: IEHRPFFELCQCEB-UHFFFAOYSA-N
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Description

5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring, along with two methyl groups at the 1st and 3rd positions. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it a versatile scaffold in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the iodination of 1,3-dimethyluracil. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione, while oxidation may produce this compound N-oxide.

Scientific Research Applications

5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

    5-Chloro-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Another halogenated derivative with distinct chemical behavior.

Uniqueness

The presence of the iodine atom in 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its distinct chemical properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H8IN2O2+

Molecular Weight

267.04 g/mol

IUPAC Name

5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C6H8IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1

InChI Key

IEHRPFFELCQCEB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C=[N+](C1=O)C)I

Origin of Product

United States

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